molecular formula C22H17N3O3 B2606071 (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904173-36-9

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2606071
CAS No.: 1904173-36-9
M. Wt: 371.396
InChI Key: VTUZCPATGQTIRW-UHFFFAOYSA-N
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Description

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c]isoxazole core, a phenyl group, a pyridin-3-yloxy moiety, and an azetidin-1-yl group, making it a multifaceted molecule with diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c]isoxazole core: This can be achieved through the cyclization of an appropriate ortho-nitrobenzyl derivative.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction using a phenylboronic acid.

    Attachment of the pyridin-3-yloxy moiety: This can be done via a nucleophilic substitution reaction.

    Formation of the azetidin-1-yl group: This step typically involves the cyclization of a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]isoxazole derivatives: These compounds share the benzo[c]isoxazole core and may have similar reactivity and applications.

    Phenyl-substituted azetidines: These compounds feature a phenyl group attached to an azetidine ring, similar to the structure of the compound .

    Pyridin-3-yloxy derivatives: Compounds with a pyridin-3-yloxy moiety may exhibit similar chemical behavior.

Uniqueness

What sets (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone apart is its combination of these functional groups in a single molecule, which imparts unique chemical and biological properties

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(25-13-18(14-25)27-17-7-4-10-23-12-17)16-8-9-20-19(11-16)21(28-24-20)15-5-2-1-3-6-15/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUZCPATGQTIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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